molecular formula C16H15N3O2S B2964830 2-(1H-indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1797335-69-3

2-(1H-indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2964830
CAS No.: 1797335-69-3
M. Wt: 313.38
InChI Key: NQYLEMVVNVPYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a complex organic compound featuring an indole ring system, a thiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the indole and thiazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes and receptors, making it useful in the study of biological processes and the development of new drugs.

Medicine: In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the material science industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-(1H-indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The indole and thiazole rings can bind to enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 2-(1H-Indol-1-yl)ethanamine

  • 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)ethanone

  • 2-(1H-Indol-1-yl)ethanol

Uniqueness: 2-(1H-Indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone stands out due to its unique combination of functional groups and structural features. This compound exhibits distinct chemical and biological properties compared to its similar counterparts, making it a valuable asset in scientific research and industrial applications.

Properties

IUPAC Name

2-indol-1-yl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(11-18-7-5-12-3-1-2-4-14(12)18)19-9-13(10-19)21-16-17-6-8-22-16/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYLEMVVNVPYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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